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molecular formula C32H41N9O4 B612122 Gedatolisib CAS No. 1197160-78-3

Gedatolisib

Cat. No. B612122
M. Wt: 615.7 g/mol
InChI Key: DWZAEMINVBZMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748421B2

Procedure details

To the solution of 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2yl)phenyl)ureido)benzoic acid (50 mg; 0.099 mmol), Hunig's base (103 μL, 0.594 mmol), HBTU (188 mg, 0.495 mmol) in 2 mL of NMP was reacted according to example 68 with N,N-dimethylpiperidin-4-amine (51 mg, 0.396 mmol). Evaporated the solvent and purified by HPLC to give the product (30.6 mg, 52% yield); MS (ESI) m/z=616.7
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:10]=[C:9]([C:19]3[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:37])[NH:27][C:28]4[CH:36]=[CH:35][C:31]([C:32](O)=[O:33])=[CH:30][CH:29]=4)=[CH:21][CH:20]=3)[N:8]=2)[CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:71][N:72]([CH3:79])[CH:73]1[CH2:78][CH2:77][NH:76][CH2:75][CH2:74]1>CN1C(=O)CCC1>[CH3:71][N:72]([CH3:79])[CH:73]1[CH2:78][CH2:77][N:76]([C:32]([C:31]2[CH:35]=[CH:36][C:28]([NH:27][C:26]([NH:25][C:22]3[CH:21]=[CH:20][C:19]([C:9]4[N:10]=[C:11]([N:13]5[CH2:18][CH2:17][O:16][CH2:15][CH2:14]5)[N:12]=[C:7]([N:4]5[CH2:3][CH2:2][O:1][CH2:6][CH2:5]5)[N:8]=4)=[CH:24][CH:23]=3)=[O:37])=[CH:29][CH:30]=2)=[O:33])[CH2:75][CH2:74]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(NC1=CC=C(C(=O)O)C=C1)=O
Name
Quantity
103 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
188 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
51 mg
Type
reactant
Smiles
CN(C1CCNCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated the solvent
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCN(CC1)C(=O)C1=CC=C(C=C1)NC(=O)NC1=CC=C(C=C1)C1=NC(=NC(=N1)N1CCOCC1)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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